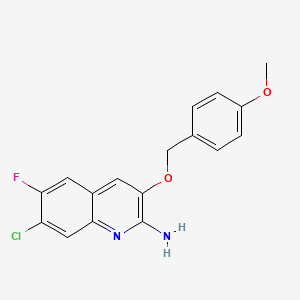
7-Chloro-6-fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-6-fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with chloro, fluoro, and methoxybenzyl groups, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and suitable carbonyl compounds.
Introduction of substituents: The chloro and fluoro groups can be introduced via halogenation reactions, while the methoxybenzyl group can be added through etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
7-Chloro-6-fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace one or more substituents on the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.
科学研究应用
7-Chloro-6-fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties, making this compound a potential lead for drug development.
Industry: It can be used in the development of agrochemicals and materials science applications.
作用机制
The mechanism of action of 7-Chloro-6-fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents may enhance binding affinity and specificity, while the methoxybenzyl group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
6-Chloro-7-((4-methoxybenzyl)oxy)-4-phenyl-2H-chromen-2-one: This compound shares the methoxybenzyl and chloro substituents but has a different core structure (chromenone instead of quinoline).
Fluorinated Quinolines: These compounds, such as 6,7-difluoro-3-nitro-4-hydroxy-2-quinolone, exhibit similar fluorine substitution and are known for their biological activities.
Uniqueness
7-Chloro-6-fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine is unique due to its specific combination of substituents on the quinoline core. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
属性
分子式 |
C17H14ClFN2O2 |
|---|---|
分子量 |
332.8 g/mol |
IUPAC 名称 |
7-chloro-6-fluoro-3-[(4-methoxyphenyl)methoxy]quinolin-2-amine |
InChI |
InChI=1S/C17H14ClFN2O2/c1-22-12-4-2-10(3-5-12)9-23-16-7-11-6-14(19)13(18)8-15(11)21-17(16)20/h2-8H,9H2,1H3,(H2,20,21) |
InChI 键 |
XQCXBMPJZOCRDU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)COC2=C(N=C3C=C(C(=CC3=C2)F)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


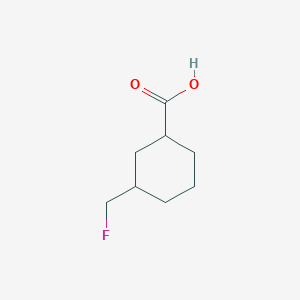
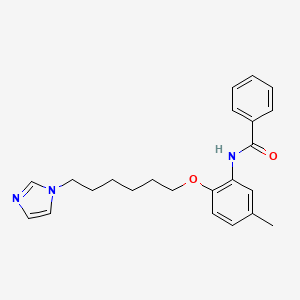
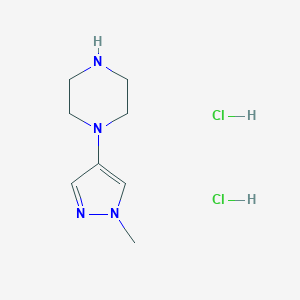
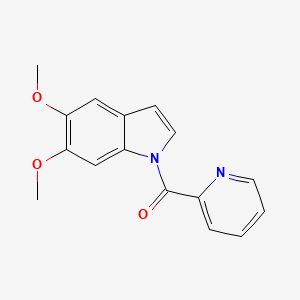
![Carbamic acid, [5-(2-pyridinylthio)-1H-benzimidazol-2-yl]-, methyl ester](/img/structure/B12936034.png)
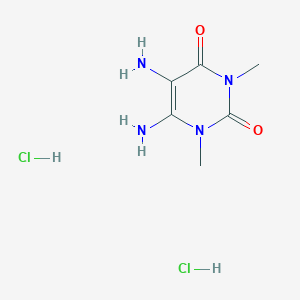
![tert-Butyl 1-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12936048.png)

![1-(2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethoxy)butane](/img/structure/B12936065.png)
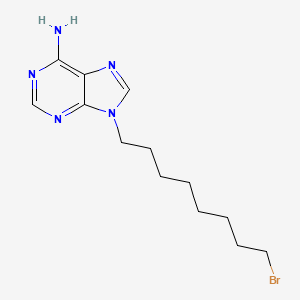


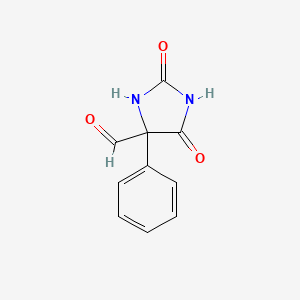
![10-bromo-7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde](/img/structure/B12936093.png)
